molecular formula C10H11ClFNO2 B2650689 2-Amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid CAS No. 1259983-62-4

2-Amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid

Cat. No.: B2650689
CAS No.: 1259983-62-4
M. Wt: 231.65
InChI Key: YFMSNQDGPTUHJF-QMMMGPOBSA-N
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Description

“2-Amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid” is a chemical compound with the molecular formula C10H11ClFNO2 and a molecular weight of 231.65 . It is an amino acid derivative, which means it contains an amino group (-NH2), a carboxyl group (-COOH), and a unique side chain .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an amino group (-NH2), a carboxyl group (-COOH), and a side chain attached to the alpha carbon (the carbon directly bonded to the carboxyl functional group) . The side chain in this case is a 2-chloro-6-fluoro-3-methylphenyl group.

Scientific Research Applications

Antibacterial Agents

Research on pyridonecarboxylic acids and related compounds has revealed significant antibacterial properties. For instance, compounds with modifications at certain positions showed more potent activity than known antibiotics like enoxacin, suggesting their potential as new antibacterial agents. The structural activity relationships of these compounds have been extensively studied, pointing towards their mechanism of action and potential for further development as therapeutic agents (Egawa et al., 1984).

Antimicrobial and Antifungal Activity

Synthesis and evaluation of N-Substituted-β-amino Acid Derivatives have demonstrated good antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, and antifungal activity against Candida tenuis and Aspergillus niger. These findings highlight the potential of these compounds in treating infections caused by these microorganisms (Mickevičienė et al., 2015).

Fluorescent Amino Acids for Protein Studies

The biosynthetic incorporation of fluorescent amino acids into proteins, using genetically encoded methods, allows for the direct observation of protein dynamics, structure, and interactions in vitro and in vivo. This technique provides a powerful tool for biochemical and cellular studies of protein function (Summerer et al., 2006).

Synthesis of Chiral Intermediates

Research has been conducted on the asymmetric synthesis of chiral intermediates such as (S)-3-chloro-1-phenyl-1-propanol, which are crucial in the production of antidepressant drugs. The studies focus on microbial reductases that can efficiently produce these intermediates with high enantioselectivity, showcasing the potential for biotechnological applications in drug synthesis (Choi et al., 2010).

Chemical Synthesis and Structural Analysis

The detailed structural and vibrational analysis of fluorinated amino acids, such as 3-Amino-3-(4-fluorophenyl)propionic acid, through DFT studies and spectroscopy, has provided insights into their chemical behavior and potential applications in synthetic chemistry. These studies offer a foundation for developing new compounds with tailored properties for various applications (Pallavi & Tonannavar, 2020).

Properties

IUPAC Name

2-amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2/c1-5-2-3-7(12)6(9(5)11)4-8(13)10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMSNQDGPTUHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CC(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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